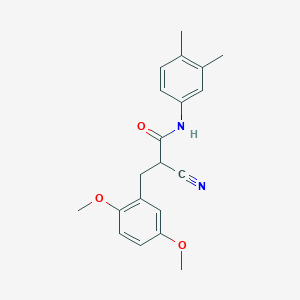

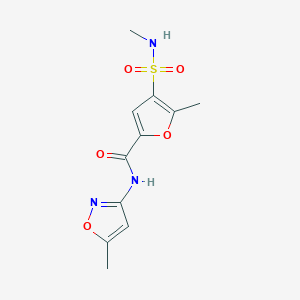

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide, also known as DMDMPA, is a synthetic compound that has been studied for its potential applications in scientific research. DMDMPA has been used in various lab experiments due to its ability to interact with various substances, and its unique properties that make it suitable for a wide range of applications. In

Wissenschaftliche Forschungsanwendungen

Antidepressant Potential

Research indicates potential antidepressant applications for compounds similar to 2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide. For instance, analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, with structural similarities, have been evaluated as potential antidepressant agents. These compounds have shown promising activity in biochemical and pharmacological animal models of depression, with a notable reduction in peripheral anticholinergic effects (Clark et al., 1979).

Antibacterial Properties

Some derivatives of this compound have shown antibacterial activities. For example, derivatives undergoing mono- and binucleophilic displacement with various agents produced compounds with significant antibacterial activities. These findings suggest potential for developing new antibacterial agents (El‐Ziaty & Shiba, 2007).

Cyanation Methods in Organic Chemistry

The compound plays a role in the development of cyanation methods. For example, a palladium-catalyzed process using N,N-dimethylformamide has been established for the cyanation of heteroarenes, representing an alternative method for preparing aryl nitriles. Such methods are crucial in the synthesis of various organic compounds, including those structurally related to this compound (Ding & Jiao, 2011).

Cytotoxic Effects on Tumor Cell Lines

Research into the cytotoxic effects of related compounds on tumor cell lines is also significant. Synthetic analogues of natural esters, with structural similarities to this compound, have been found to exhibit moderate inhibitory effects on various human tumor cell lines. These findings highlight the potential for these compounds in cancer research and treatment strategies (Hu et al., 2005).

Role in Solar Cell Applications

There is potential application in solar cell technology. Organic sensitizers, including those with cyano groups, have been developed for solar cells. These compounds show high efficiency in converting incident photons to current, indicating a promising route for renewable energy technologies. Such research could be relevant to derivatives of this compound in photovoltaic applications (Kim et al., 2006).

Eigenschaften

IUPAC Name |

2-cyano-3-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-13-5-6-17(9-14(13)2)22-20(23)16(12-21)10-15-11-18(24-3)7-8-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUKIIVJHPAZHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2915473.png)

![(E)-3-butoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915484.png)

![2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2915485.png)

![N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915486.png)

![methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate](/img/structure/B2915487.png)

![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2915489.png)

![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2915490.png)

![(3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2915491.png)